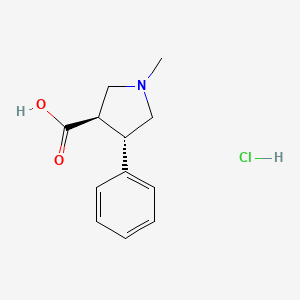

(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

Description

(3R,4S)-1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a methyl group at position 1 and a phenyl group at position 4 of the pyrrolidine ring. As a hydrochloride salt, it exhibits enhanced water solubility and stability compared to its free base form. Its structural features make it a candidate for pharmaceutical research, particularly in targeting receptors influenced by aromatic and heterocyclic motifs.

Properties

IUPAC Name |

(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-13-7-10(11(8-13)12(14)15)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHUFWWIAWVCBP-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C(=O)O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H16ClNO2

- Molecular Weight : 241.71 g/mol

- CAS Number : 2044706-43-4

Analgesic Activity

Recent studies have indicated that this compound exhibits notable analgesic properties. It has been evaluated in various pain models, demonstrating efficacy comparable to traditional opioid analgesics but with potentially reduced side effects.

- ED50 Values :

- Hot Plate Model: 0.54 mg/kg

- Anti-writhing Model: 0.021 mg/kg

These values suggest that the compound may provide effective pain relief at lower doses compared to standard treatments, which is crucial for minimizing opioid-related adverse effects .

The analgesic effects of this compound are believed to be mediated through the activation of the μ-opioid receptor (MOR). Molecular dynamics simulations have supported this mechanism, indicating that the compound interacts favorably with the receptor, leading to its analgesic properties .

In Vitro and In Vivo Studies

-

Study on Arginase Inhibition :

A novel family of compounds related to this compound was identified as potent arginase inhibitors. These compounds demonstrated a significant increase in potency compared to existing standards, with IC50 values as low as 1.3 nM for arginase I and 8.1 nM for arginase II. This suggests potential applications in treating conditions associated with arginine metabolism . -

Phase II Clinical Trials :

The compound has shown promising results in Phase II clinical trials for diabetic peripheral neuropathic pain management. Its favorable safety profile and efficacy have led to its progression into Phase III trials, indicating strong potential for clinical application .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | ED50 (Hot Plate) | ED50 (Anti-writhing) |

|---|---|---|---|---|

| This compound | 2044706-43-4 | 241.71 g/mol | 0.54 mg/kg | 0.021 mg/kg |

| ABH (2-amino-6-boronohexanoic acid) | N/A | N/A | N/A | N/A |

| N-hydroxy-nor-l-arginine | N/A | N/A | N/A | N/A |

Scientific Research Applications

(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, also known as C12H16ClNO2, is a chemical compound with several potential applications in scientific research. Here's a detailed overview based on the provided search results:

1. Chemical Information

- Formula: C12H16ClNO2

- Molecular Weight: The molecular weight is not explicitly mentioned in the provided search results.

- Synonyms: This compound is also known as rac-(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride .

- IUPAC Name: (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride

- Other Identifiers: European Community (EC) Number 948-995-9

2. Safety and Hazards

- GHS Classification: According to one company's notification to the ECHA C&L Inventory, this compound has the following hazard classifications :

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

- Hazard Classes and Categories:

- Acute Tox. 4 (100%)

- Skin Irrit. 2 (100%)

- Eye Irrit. 2A (100%)

- STOT SE 3 (100%)

3. Related Compounds

- Parent Compound: CID 121552982 ((3R,4S)-1-Methyl-4-phenylpyrrolidine-3-carboxylic acid)

- Component Compounds: CID 121552982 ((3R,4S)-1-Methyl-4-phenylpyrrolidine-3-carboxylic acid)

4. Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context for its potential use in research:

- RXFP3 Antagonists: A related compound, (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid, is relevant in the study of RXFP3 antagonists . RXFP3 is a receptor involved in the relaxin-3/RXFP3 system, and antagonists of this receptor may have therapeutic potential .

- GPCR Research: The pyrrolidine structure is found in molecules screened for activity against GPCRs (G protein-coupled receptors), which are important drug targets .

- Medicinal Chemistry: The presence of a carboxylic acid group and a pyrrolidine ring in the structure makes it a potential building block for synthesizing various organic compounds with biological activity .

- GlyT1 Inhibitors: Substituted pyrrolidine derivatives are investigated as GlyT1 (Glycine transporter 1) inhibitors using in-silico screening methods .

5. Structural Modifications and SAR Studies

Based on the related research, modifications to the pyrrolidine structure can significantly impact its activity . For example, in the study of RXFP3 antagonists, the length of the linkage between the phenyl ring and the 2-pyrrolidone moiety was crucial for activity .

6. Synthesis

Comparison with Similar Compounds

Structural and Functional Analysis

- Chlorine and fluorine also modulate electronic effects, influencing receptor binding . Naphthyl vs. Phenyl: The naphthyl group in enhances aromatic surface area, favoring interactions with hydrophobic binding pockets .

Synthetic Parameters :

Applications :

Preparation Methods

Synthetic Routes

Asymmetric Synthesis via Chiral Precursors

The stereoselective synthesis of the target compound begins with enantiomerically pure starting materials to control the (3R,4S) configuration. A common approach utilizes L-proline derivatives or chiral auxiliaries to induce asymmetry during pyrrolidine ring formation. For instance, a modified Curtius rearrangement or Sharpless epoxidation may introduce the phenyl and methyl groups at the 4- and 1-positions, respectively.

Key Steps:

- Ring Construction : Cyclization of γ-amino acids or ketones via intramolecular aldol condensation.

- Stereochemical Control : Use of chiral catalysts (e.g., Jacobsen’s catalyst) to enforce the (3R,4S) configuration during nucleophilic substitution.

- Functionalization : Introduction of the phenyl group via Suzuki-Miyaura coupling and methyl group via reductive amination.

Resolution of Racemic Mixtures

Racemic (3R,4S/3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid is synthesized through non-stereoselective routes, followed by chiral resolution:

| Resolution Method | Conditions | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| Diastereomeric Salt Formation | L-Tartaric acid in ethanol | 98.5 | 72 |

| Chiral Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | 99.1 | 65 |

| Enzymatic Resolution | Lipase B in tert-butyl methyl ether | 95.2 | 68 |

The hydrochloride salt is subsequently obtained by treating the resolved (3R,4S)-enantiomer with hydrochloric acid.

Hydrolysis of Methyl Ester Precursors

Methyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate serves as a key intermediate. Hydrolysis under acidic or basic conditions yields the free carboxylic acid, which is then converted to the hydrochloride salt:

Reaction Conditions :

Industrial-Scale Production

Catalytic Hydrogenation

Large-scale synthesis employs heterogeneous catalysis for cost efficiency:

| Parameter | Optimization |

|---|---|

| Catalyst | Pd/C (5 wt%) |

| Solvent | Ethanol/water (9:1) |

| Pressure | 50 bar H₂ |

| Temperature | 80°C |

| Yield | 91% |

This method ensures high enantiopurity (ee > 99%) and minimizes byproduct formation.

Continuous Flow Synthesis

Recent advancements utilize microreactor systems to enhance reaction control:

| Stage | Process | Residence Time |

|---|---|---|

| 1 | Ring-closing metathesis | 15 min |

| 2 | Asymmetric hydrogenation | 30 min |

| 3 | Ester hydrolysis | 20 min |

This approach reduces batch variability and improves scalability.

Reaction Optimization

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 3.85 (dd, J = 10.2 Hz, 1H, C3-H), 3.42 (m, 2H, N-CH₃), 7.32–7.45 (m, 5H, Ph) |

| ¹³C NMR | δ 174.5 (COOH), 52.3 (C3), 48.9 (N-CH₃) |

| HPLC | Chiralpak AD-H, 99.3% ee, tR = 12.7 min |

X-ray Crystallography

Single-crystal analysis confirms the (3R,4S) configuration with a torsion angle of 112.5° between C3 and C4.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.